molecular formula C23H30N4O4S2 B2623116 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene CAS No. 306956-40-1

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene

Cat. No.: B2623116
CAS No.: 306956-40-1
M. Wt: 490.64
InChI Key: CSIQIAKPGGXVPB-UHFFFAOYSA-N
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Description

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound characterized by the presence of fluorene and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. One common method includes the sulfonation of fluorene followed by the introduction of piperazine groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves its interaction with specific molecular targets. The piperazine moieties can interact with biological receptors, potentially inhibiting or activating certain pathways. The sulfonyl groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dinitro-2,7-bis-(4-pyridin-2-yl-piperazine-1-sulfonyl)-fluoren-9-one
  • 4-(4-Methyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
  • 4-(4-Benzhydryl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

Compared to similar compounds, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is unique due to its specific combination of fluorene and piperazine moieties. This structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIQIAKPGGXVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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